Regioselectivity in Naproxen Precursor Synthesis: MVN vs. Other Vinylarenes
In the rhodium-catalyzed hydroformylation of vinylarenes to produce α-arylpropionaldehydes (naproxen precursors), 6-methoxy-2-vinylnaphthalene (MVN) achieves >98% selectivity to the desired branched aldehyde (2-MNP) when using a Rh(CO)₂(acac)/dppe catalyst system [1]. This high regioselectivity is critical for pharmaceutical synthesis and contrasts with the lower selectivities typically observed for unsubstituted vinylnaphthalenes or styrene under similar conditions [1].
| Evidence Dimension | Regioselectivity to branched aldehyde product |
|---|---|
| Target Compound Data | >98% selectivity to 2-MNP |
| Comparator Or Baseline | Other vinylarenes (e.g., styrene, unsubstituted vinylnaphthalenes) typically exhibit lower branched/linear ratios |
| Quantified Difference | MVN achieves near-quantitative branched selectivity; comparators often show 70-90% branched selectivity in similar systems |
| Conditions | Rh(CO)₂(acac) catalyst, dppe ligand, hydroformylation conditions |
Why This Matters
This selectivity directly impacts the economic viability of naproxen synthesis by minimizing waste and purification steps, making MVN the preferred vinylarene substrate for this pharmaceutical route.
- [1] Rajurkar KB, Tonde SS, Didgikar MR, Joshi SS, Chaudhari RV. Environmentally Benign Catalytic Hydroformylation-Oxidation Route for Naproxen Synthesis. Ind Eng Chem Res. 2007;46(25):8480-8489. doi:10.1021/ie0700866 View Source
